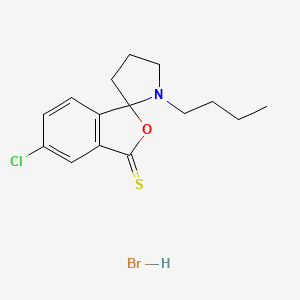
1'-Butyl-5-chlorospiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzo©thiophene moiety and a pyrrolidinone ring in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide typically involves multiple steps:
Synthetic Routes: The initial step often involves the formation of the benzo©thiophene core, which can be achieved through cyclization reactions. The subsequent steps include the introduction of the butyl group and the chlorination of the spiro compound. The final step involves the formation of the hydrobromide salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorinated position in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide can be compared with other spiro compounds:
Similar Compounds: Examples include spiro[indoline-3,2’-pyrrolidine] derivatives and spiro[cyclohexane-1,2’-pyrrolidine] derivatives.
Uniqueness: The presence of the benzo©thiophene moiety and the specific substitution pattern make it unique compared to other spiro compounds. Its unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83962-50-9 |
|---|---|
Molekularformel |
C15H19BrClNOS |
Molekulargewicht |
376.7 g/mol |
IUPAC-Name |
1'-butyl-6-chlorospiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrobromide |
InChI |
InChI=1S/C15H18ClNOS.BrH/c1-2-3-8-17-9-4-7-15(17)13-6-5-11(16)10-12(13)14(19)18-15;/h5-6,10H,2-4,7-9H2,1H3;1H |
InChI-Schlüssel |
PDHVZQAAYMBXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


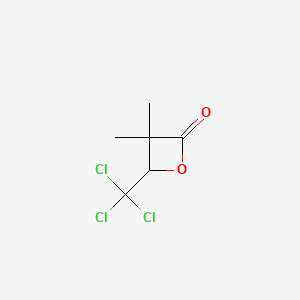
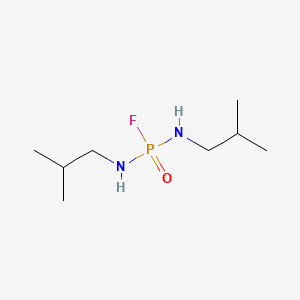
![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
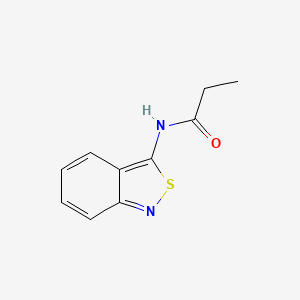
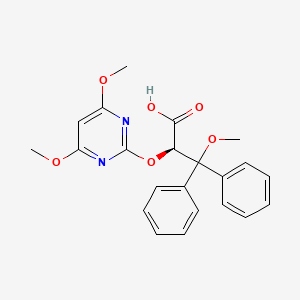
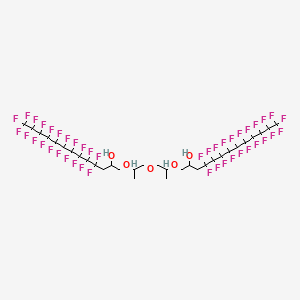
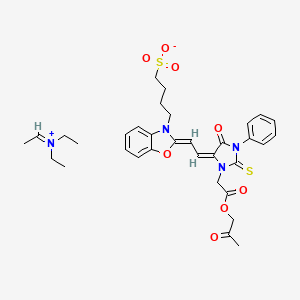
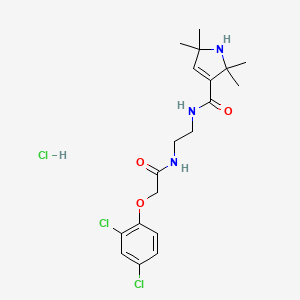
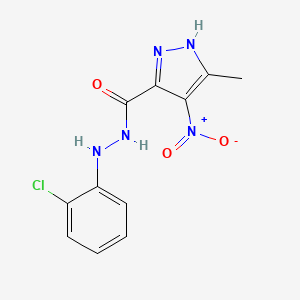
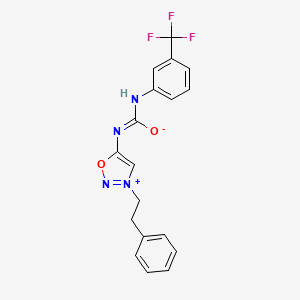
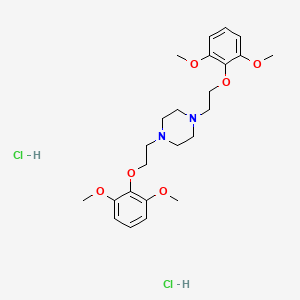
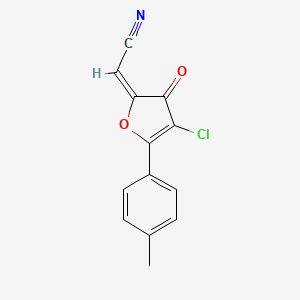

![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
